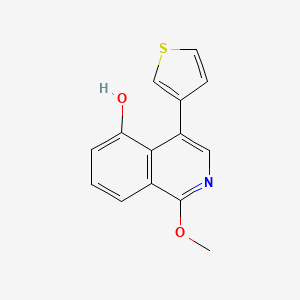

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol

Beschreibung

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol is a heterocyclic compound featuring an isoquinoline core substituted with a methoxy group at position 1, a thiophene ring at position 4, and a hydroxyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing .

Eigenschaften

CAS-Nummer |

656234-07-0 |

|---|---|

Molekularformel |

C14H11NO2S |

Molekulargewicht |

257.31 g/mol |

IUPAC-Name |

1-methoxy-4-thiophen-3-ylisoquinolin-5-ol |

InChI |

InChI=1S/C14H11NO2S/c1-17-14-10-3-2-4-12(16)13(10)11(7-15-14)9-5-6-18-8-9/h2-8,16H,1H3 |

InChI-Schlüssel |

DOADWMUDCDKGFW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CSC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

This compound kann verschiedene Arten von chemischen Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinonderivate zu bilden.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erfolgen, was zur Bildung von Dihydroderivaten führt.

Substitution: Die Methoxy- und Thiophengruppen in der Verbindung können unter geeigneten Bedingungen nukleophile Substitutionsreaktionen mit geeigneten Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Ethanol und Acetonitril sowie Katalysatoren wie Palladium auf Kohlenstoff und Kupfer(I)-iodid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie: In der biologischen Forschung kann die Verbindung als Sonde zur Untersuchung verschiedener biochemischer Pfade und Interaktionen verwendet werden. Ihre Fähigkeit, mit bestimmten Enzymen und Rezeptoren zu interagieren, macht sie zu einem nützlichen Werkzeug in der Enzymologie und Rezeptorbiologie.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen aufgrund ihrer Fähigkeit, bestimmte biologische Ziele zu modulieren. Sie kann auf ihre entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften untersucht werden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Pfaden. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Kinasen oder Phosphatasen hemmen und somit Signaltransduktionswege beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Konzentration der verwendeten Verbindung ab.

Analyse Chemischer Reaktionen

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Substitution: The methoxy and thiophene groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific enzymes and receptors makes it a useful tool in enzymology and receptor biology.

Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological targets. It can be investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

5-Phenyl-3-(2-thienyl)-1,2,4-triazolo[3,4-a]isoquinoline

- Structure: Replaces the hydroxyl and methoxy groups with a triazole ring fused to isoquinoline and a thiophen-2-yl group.

- Synthesis : Involves oxidative cyclization of hydrazine derivatives with thienyl-2-carbaldehyde .

- Key Differences :

- The triazole ring introduces additional nitrogen atoms, increasing polarity compared to the hydroxyl/methoxy-substituted target compound.

- Thiophen-2-yl vs. thiophen-3-yl: Positional isomerism alters electronic distribution and steric interactions.

3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole

- Structure : Oxadiazole core with phenyl and thiophen-2-yl substituents.

- Properties: Oxadiazole’s electron-deficient nature contrasts with the electron-rich isoquinoline, affecting reactivity in cross-coupling reactions .

- Applications : Often used in optoelectronics; lacks the hydroxyl group, reducing hydrogen-bonding capacity.

Functional Group Comparisons

Anethole (1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene)

- Structure : Methoxy-substituted benzene with an allyl group.

- Physicochemical Properties : Simpler structure (C₁₀H₁₂O) results in lower molecular weight (148.20 g/mol) and higher volatility compared to the target compound .

- Role of Methoxy: Enhances lipid solubility, a property shared with 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol.

2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Structure: Combines triazole, methoxyphenyl, and isoquinoline moieties with a thioether linkage.

Physicochemical and Electronic Properties

| Property | This compound | 5-Phenyl-3-(2-thienyl)-1,2,4-triazolo[3,4-a]isoquinoline | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole |

|---|---|---|---|

| Molecular Weight | ~297 g/mol (estimated) | ~327 g/mol | ~243 g/mol |

| Hydrogen Bond Donors | 1 (OH) | 0 | 0 |

| LogP (Lipophilicity) | Moderate (methoxy + OH balance) | High (non-polar triazole) | Low (oxadiazole polarity) |

| Aromatic Interactions | Strong (thiophene + isoquinoline) | Moderate (triazole reduces conjugation) | Strong (oxadiazole + thiophene) |

Biologische Aktivität

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by an isoquinoline backbone substituted with a methoxy group and a thiophene ring. This unique structure contributes to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Shukla et al. (2023) | Demonstrated anticancer properties through apoptosis induction | MCF-7, A549, H1299 | 11 µg/mL (H1299), 70.90 µg/mL (A549) |

| MDPI Study (2024) | Evaluated antimicrobial activity against E. coli | E. coli, S. aureus | IC50 < 25 μM against HepG2 and MCF-7 |

| ResearchGate Study (2022) | Explored anti-inflammatory effects on macrophages | Peritoneal macrophages | IC50 for TNF-α suppression: 14.6 mM |

Anticancer Activity

In vitro studies have shown that this compound can effectively inhibit tumor growth:

- MCF-7 Cells : Induced significant apoptosis with an IC50 value around 6.55–10.14 µM.

- A549 Cells : Exhibited cytotoxicity with an IC50 value of approximately 70.90 µg/mL, indicating moderate efficacy.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens:

- E. coli : Showed promising antibacterial activity with an IC50 < 25 μM.

- S. aureus : Effective against Gram-positive strains, although less active against fungal strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.